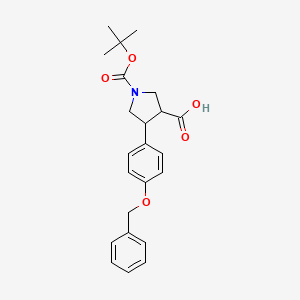
4-(3-Fluoro-benzylamino)-cyclohexanol
Vue d'ensemble
Description
4-(3-Fluoro-benzylamino)-cyclohexanol, also known as FBA-CHA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a cyclohexanol derivative that contains a fluorobenzylamine group, which gives it unique properties that make it useful for a variety of applications.
Mécanisme D'action
The exact mechanism of action of 4-(3-Fluoro-benzylamino)-cyclohexanol is not fully understood, but it is thought to act as a selective sigma-1 receptor agonist. This means that it binds to and activates the sigma-1 receptor, which in turn leads to changes in cellular signaling and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the inhibition of apoptosis. These effects make it a potentially useful tool for studying cellular processes and developing new therapies for a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-Fluoro-benzylamino)-cyclohexanol is its selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in cellular processes. However, one limitation is that it has relatively low potency compared to other sigma-1 receptor agonists, which may limit its usefulness in some experiments.
Orientations Futures
There are several potential future directions for research on 4-(3-Fluoro-benzylamino)-cyclohexanol. One area of interest is its potential as a therapeutic agent for a range of diseases, including neurodegenerative disorders and cancer. Another potential direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound, which could lead to new insights into cellular signaling and disease processes.
Applications De Recherche Scientifique
4-(3-Fluoro-benzylamino)-cyclohexanol has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest is its potential as a ligand for the sigma-1 receptor, which is a protein involved in a range of cellular processes, including ion channel regulation, cellular signaling, and apoptosis.
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-3,8,12-13,15-16H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEAZJLRZKUAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3236239.png)
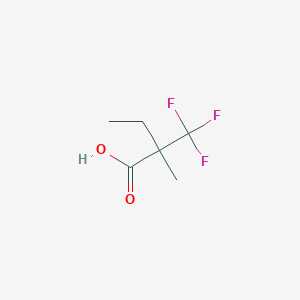
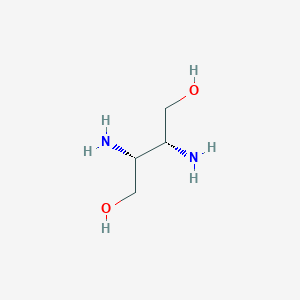

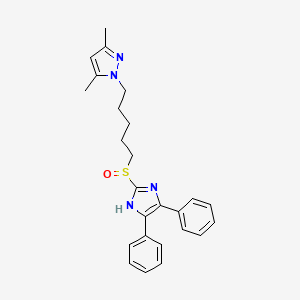
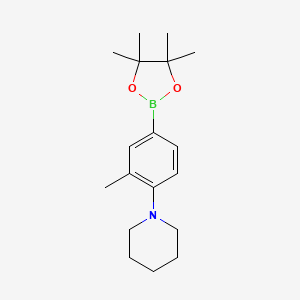

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid](/img/structure/B3236284.png)
![[(2R,3R,4S,5R)-3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B3236303.png)
